Tristearin-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

[1,1,2,3,3-pentadeuterio-2,3-di(octadecanoyloxy)propyl] octadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3/i52D2,53D2,54D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXXMTOCNZCJGO-KIQVGQEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H110O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

896.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Tristearin-d5 for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tristearin-d5, a deuterated stable isotope-labeled internal standard essential for accurate quantification in mass spectrometry-based lipidomics. This document outlines its chemical properties, its critical role in analytical workflows, detailed experimental protocols for its use, and the biochemical context of triglyceride metabolism.

Introduction to this compound

This compound is a deuterated form of Tristearin, a triglyceride composed of three stearic acid molecules esterified to a glycerol backbone. The deuterium labels (d5) are typically located on the glycerol backbone, providing a mass shift that allows it to be distinguished from its endogenous, non-labeled counterpart by a mass spectrometer. Its primary application is as an internal standard in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for correcting for variability during sample preparation, chromatographic separation, and ionization, thereby ensuring the accuracy and precision of analytical results.[2]

Physicochemical Properties

The fundamental properties of Tristearin and its deuterated analog are crucial for its application in analytical methodologies.

| Property | Tristearin | This compound | Reference |

| Molecular Formula | C₅₇H₁₁₀O₆ | C₅₇H₁₀₅D₅O₆ | |

| Molecular Weight | 891.48 g/mol | ~896.51 g/mol | |

| Appearance | White, odorless powder | White, odorless powder | |

| Solubility | Insoluble in water; soluble in chloroform, hot ethanol, and benzene. | Insoluble in water; soluble in chloroform, hot ethanol, and benzene. | |

| Melting Point | 71.6 °C | ~71.6 °C |

Isotopic Purity and Distribution

The isotopic purity of a deuterated standard is a critical parameter for accurate quantification. It is defined as the percentage of the compound that contains the desired number of deuterium atoms. High isotopic purity minimizes interference from unlabeled or partially labeled species. The isotopic distribution is typically determined by high-resolution mass spectrometry.

Table 2: Representative Isotopic Distribution for this compound

| Isotopologue | Mass Shift | Representative Relative Abundance (%) |

| d0 (Unlabeled) | M+0 | < 0.1 |

| d1 | M+1 | 0.2 |

| d2 | M+2 | 0.5 |

| d3 | M+3 | 1.2 |

| d4 | M+4 | 4.0 |

| d5 (Fully Labeled) | M+5 | > 94.0 |

Note: The exact isotopic distribution is batch-specific and should be confirmed from the Certificate of Analysis provided by the supplier.

Role in Quantitative Bioanalysis

This compound serves as an ideal internal standard for the quantification of triglycerides in complex biological matrices such as plasma and serum. By adding a known amount of this compound to a sample at the beginning of the workflow, any loss of the analyte during extraction or variations in instrument response will be mirrored by the internal standard. The final concentration is then determined by the ratio of the analyte's signal to the internal standard's signal.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in a typical quantitative lipidomics workflow.

Lipid Extraction from Plasma/Serum (Modified Folch Method)

This protocol is a widely used method for the extraction of total lipids from biological fluids.

Materials:

-

Plasma or serum samples

-

This compound internal standard solution (e.g., 1 mg/mL in chloroform:methanol 2:1, v/v)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

0.9% NaCl solution

-

Glass centrifuge tubes with PTFE-lined caps

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

In a glass centrifuge tube, add 100 µL of plasma or serum.

-

Add a precise volume of the this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution). The amount should be optimized based on the expected concentration of endogenous triglycerides.

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Add 500 µL of 0.9% NaCl solution to induce phase separation.

-

Vortex again for 30 seconds.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.

-

Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of isopropanol:acetonitrile:water 2:1:1, v/v/v).

LC-MS/MS Analysis of Tristearin

The following are typical parameters for the analysis of triglycerides by LC-MS/MS. Optimization is required for specific instrumentation.

Table 3: LC-MS/MS Parameters

| Parameter | Recommended Setting |

| LC System | UHPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water:Acetonitrile (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid |

| Mobile Phase B | Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid |

| Gradient | Start at 30% B, increase to 100% B over 10 min, hold for 5 min, return to 30% B and equilibrate for 5 min. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 55 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | |

| Tristearin | Precursor: 908.8 [M+NH₄]⁺, Product: 607.5 (Neutral loss of stearic acid) |

| This compound | Precursor: 913.8 [M+NH₄]⁺, Product: 607.5 (Neutral loss of stearic acid) or 612.5 (if a deuterated stearic acid is lost, though less likely with glycerol labeling) |

| Collision Energy | Optimized for the specific instrument (typically 20-40 eV) |

| Dwell Time | 100 ms |

Method Validation Parameters

A robust analytical method requires thorough validation. The following table presents typical performance characteristics for a validated LC-MS/MS method for triglyceride analysis using a deuterated internal standard.

Table 4: Representative Method Validation Data

| Parameter | Typical Value |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL |

| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (%Bias) | 85 - 115% |

| Recovery | 80 - 110% |

Note: These values are representative and should be established for each specific assay.

Biochemical Context: Triglyceride Metabolism

Understanding the metabolic pathway of triglycerides is essential for interpreting quantitative data. This compound, as a tracer, can be used to study the dynamics of triglyceride synthesis and turnover.

Triglyceride Metabolism Signaling Pathway

Caption: A simplified diagram of the triglyceride metabolism pathway.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of triglycerides using this compound as an internal standard.

Caption: A generalized workflow for quantitative lipid analysis.

Synthesis of Deuterated Triglycerides

The synthesis of this compound typically involves the esterification of deuterated glycerol with stearic acid. Deuterated glycerol can be synthesized through various methods, including the reduction of deuterated precursors. Alternatively, deuterated stearic acid can be synthesized and then esterified with glycerol. The synthesis of deuterated fatty acids can be achieved through methods such as ruthenium-catalyzed H/D exchange.[3]

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of lipidomics and drug development. Its use as an internal standard in LC-MS/MS analysis provides the necessary accuracy and precision for the reliable quantification of triglycerides in complex biological matrices. The detailed protocols and methodologies presented in this guide offer a robust framework for the successful implementation of this compound in advanced research applications.

References

An In-depth Technical Guide to the Core Chemical Properties of Tristearin-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of Tristearin-d5, a deuterated analog of Tristearin. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for metabolic research and quantitative analysis. This guide details its fundamental properties, applications, and relevant experimental methodologies.

Introduction to this compound

This compound is a saturated triglyceride in which five hydrogen atoms on the glycerol backbone have been replaced with deuterium. This isotopic labeling makes it a valuable tool in mass spectrometry-based research, where it serves as an internal standard for the accurate quantification of its non-labeled counterpart, Tristearin, and other related lipids. Its chemical behavior is nearly identical to that of Tristearin, allowing it to mimic the natural compound in biological systems while being distinguishable by its higher mass.

Core Chemical and Physical Properties

Table 1: Summary of Quantitative Data for this compound and Tristearin

| Property | This compound | Tristearin |

| Molecular Formula | C57H105D5O6[1] | C57H110O6[2][3][4][5][6][7] |

| Molecular Weight | 896.51 g/mol [1] | 891.48 g/mol [2][3][4][5][6][7] |

| Appearance | White to off-white solid/powder[5][8] | White to off-white solid/powder[5][8] |

| Melting Point | Not specified; expected to be similar to Tristearin | 55 - 74 °C[5][6] |

| Boiling Point | Not specified; expected to be similar to Tristearin | 235 - 240 °C at 18 mmHg[6] |

| Solubility | Not specified; expected to be similar to Tristearin | Insoluble in water; soluble in benzene, chloroform, and hot ethanol[9][10][11] |

| Storage Conditions | Store in a cool, dry, well-ventilated area in a tightly closed container[1] | Store in a cool, dry, well-ventilated area in a tightly closed container[2][3][4][8][12] |

Metabolic Pathway Context: Triglyceride Metabolism

Tristearin, as a triglyceride, plays a central role in energy storage and metabolism. Ingested fats are broken down into fatty acids and monoglycerides in the intestine, absorbed, and then re-esterified to form triglycerides.[13] These are then transported in chylomicrons to various tissues for storage or use.[13][14] In adipose tissue, triglycerides are stored in lipid droplets and can be mobilized through lipolysis, the breakdown into fatty acids and glycerol, when the body requires energy.[13][14][15] The liver is also a major site of triglyceride synthesis, packaging them into very-low-density lipoproteins (VLDL) for transport to other tissues.[14][15][16] this compound follows these same metabolic pathways, making it an excellent tracer for studying triglyceride metabolism.

Experimental Protocols

This compound is primarily used as an internal standard in quantitative mass spectrometry for lipidomics studies. The following is a generalized experimental protocol for the analysis of triglycerides in a biological sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To quantify the concentration of Tristearin in a plasma sample.

Materials:

-

Plasma sample

-

This compound internal standard solution of known concentration

-

Organic solvents (e.g., methanol, methyl tert-butyl ether)[17]

-

Water (LC-MS grade)

-

Centrifuge

-

Vortex mixer

-

LC-MS/MS system

Methodology:

-

Sample Preparation:

-

Thaw the plasma sample on ice.

-

In a clean microcentrifuge tube, add a defined volume of the plasma sample.

-

Spike the sample with a known amount of the this compound internal standard solution.

-

Perform a lipid extraction using a suitable method, such as a biphasic extraction with methanol, MTBE, and water.[17]

-

Vortex the mixture vigorously to ensure thorough mixing and extraction of lipids into the organic phase.

-

Centrifuge the sample to achieve phase separation.

-

Carefully collect the organic layer containing the lipids.

-

Dry the extracted lipids under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.[18]

-

Separate the lipids using a suitable chromatography column and gradient. Reversed-phase chromatography is commonly used for lipidomics.[17][19]

-

Detect the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Set a specific precursor-to-product ion transition for Tristearin.

-

Set a specific precursor-to-product ion transition for this compound.

-

-

The instrument will measure the peak areas for both the endogenous Tristearin and the this compound internal standard.

-

-

Data Analysis:

-

Calculate the ratio of the peak area of Tristearin to the peak area of this compound.

-

Prepare a calibration curve using known concentrations of unlabeled Tristearin and a fixed concentration of this compound.

-

Determine the concentration of Tristearin in the plasma sample by comparing its peak area ratio to the calibration curve.

-

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.[2][8][12]

-

Handling: Handle in a well-ventilated area to avoid the formation of dust and aerosols.[2][12] Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[1][2][3][4][8]

-

Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[2]

This document provides a foundational understanding of this compound for its application in a research setting. For specific experimental applications, further optimization of the described protocols may be necessary.

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. cosmobiousa.com [cosmobiousa.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. Tristearin | C57H110O6 | CID 11146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Tristearin [webbook.nist.gov]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. cameo.mfa.org [cameo.mfa.org]

- 10. mpbio.com [mpbio.com]

- 11. mpbio.com [mpbio.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. Lipid Metabolism | Anatomy and Physiology II [courses.lumenlearning.com]

- 14. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases [metwarebio.com]

- 15. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]

- 16. Triglyceride metabolism | PPTX [slideshare.net]

- 17. agilent.com [agilent.com]

- 18. euncl.org [euncl.org]

- 19. chromatographyonline.com [chromatographyonline.com]

Tristearin-d5: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the structure, properties, and analytical methodologies for the deuterated triglyceride, Tristearin-d5.

This technical guide provides a comprehensive overview of this compound, a deuterated form of the saturated triglyceride Tristearin. It is intended for researchers, scientists, and professionals in the field of drug development and lipidomics who utilize stable isotope-labeled compounds for quantitative analysis and metabolic studies. This document details the molecule's structure and formula, summarizes its key quantitative properties, and provides detailed experimental protocols for its use and analysis.

Structure and Formula

This compound is a synthetic triglyceride in which five hydrogen atoms on the glycerol backbone have been replaced with deuterium atoms. This isotopic labeling makes it a valuable internal standard for mass spectrometry-based quantification of lipids and a tracer for metabolic research.

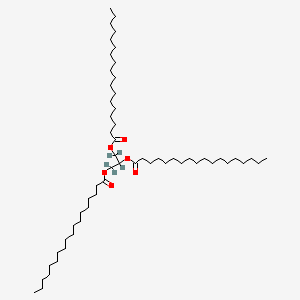

The structure of Tristearin consists of a glycerol molecule esterified with three molecules of stearic acid, a saturated fatty acid with 18 carbon atoms. In this compound, the five hydrogens of the glyceryl moiety are replaced by deuterium.

Molecular Formula: C₅₇H₁₀₅D₅O₆[1][2]

Chemical Structure:

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₅₇H₁₀₅D₅O₆ | [1][2] |

| Molecular Weight | 896.51 g/mol | [1] |

| Exact Mass | 895.8616 g/mol | |

| Isotopic Purity | Typically >98% | |

| Appearance | White to off-white solid |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of deuterated triglycerides such as this compound involves the esterification of commercially available deuterated glycerol (glycerol-d5) with stearic acid.

Materials:

-

Glycerol-d5

-

Stearic acid

-

Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (DCM) or other suitable solvent

-

Silica gel for column chromatography

Procedure:

-

Dissolve glycerol-d5 and a stoichiometric excess of stearic acid (typically 3.3 equivalents) in anhydrous DCM.

-

Add DMAP (catalytic amount) to the solution.

-

Slowly add a solution of DCC (3.3 equivalents) in anhydrous DCM to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

-

Confirm the structure and isotopic enrichment of the final product by NMR and mass spectrometry.

Analysis of this compound by Mass Spectrometry

This compound is commonly used as an internal standard for the quantification of triglycerides in biological samples by mass spectrometry.

Sample Preparation (Lipid Extraction from Plasma):

-

To a 100 µL plasma sample, add a known amount of this compound (e.g., 10 µg) as an internal standard.

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the organic phase under a stream of nitrogen.

-

Reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of 9:1 isopropanol:acetonitrile).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

-

LC Column: A C18 reverse-phase column suitable for lipid analysis.

-

Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

-

Gradient: A suitable gradient to separate triglycerides.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Tristearin: Monitor the transition of the precursor ion (e.g., [M+NH₄]⁺) to a specific product ion.

-

This compound: Monitor the corresponding transition for the deuterated standard (e.g., [M+5+NH₄]⁺) to its product ion.

-

-

Data Analysis: Quantify the amount of endogenous tristearin by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

Analysis of this compound by NMR Spectroscopy

NMR spectroscopy is used to confirm the structure and determine the isotopic purity of this compound.

Sample Preparation:

-

Dissolve 10-20 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

NMR Experiments:

-

¹H NMR: This spectrum will show the signals for the protons on the stearic acid chains. The signals corresponding to the glycerol backbone protons will be absent or significantly reduced.

-

¹³C NMR: This spectrum will show the signals for all carbon atoms in the molecule, confirming the overall structure.

-

²H NMR (Deuterium NMR): This spectrum will show a signal corresponding to the deuterium atoms on the glycerol backbone, confirming the position of isotopic labeling.

Data Interpretation:

-

In the ¹H NMR spectrum, the integration of the residual proton signals on the glycerol backbone compared to the integration of the fatty acid chain protons can be used to estimate the isotopic enrichment.

-

The ²H NMR spectrum provides direct evidence of deuteration.

Visualizations

Experimental Workflow for Lipid Quantification

The following diagram illustrates a typical workflow for the quantification of triglycerides in a biological sample using this compound as an internal standard.

Caption: Workflow for triglyceride quantification using an internal standard.

Signaling Pathway Context: Lipid Metabolism

This compound can be used as a tracer to study the metabolic fate of dietary saturated fats. The diagram below shows a simplified overview of triglyceride metabolism.

Caption: Simplified pathway of dietary triglyceride metabolism.

References

An In-depth Technical Guide to the Physical Properties of Deuterated Tristearin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of deuterated tristearin, a molecule of significant interest in pharmaceutical research and materials science. Given the limited availability of direct experimental data on the physical properties of specific deuterated isotopologues of tristearin, this guide establishes a baseline with the well-documented properties of protiated (non-deuterated) tristearin. It further explains the anticipated minimal impact of deuteration on these properties, particularly concerning its polymorphic behavior.

This guide also details the synthesis of glycerol-deuterated tristearin and outlines key experimental protocols, such as Incoherent Quasielastic Neutron Scattering (IQNS) and Small-Angle Neutron Scattering (SANS), which are crucial for characterizing the dynamics and structure of lipid systems.

Introduction to Deuterated Tristearin

Tristearin, a triglyceride derived from three units of stearic acid, is a key component in many lipid-based formulations. Its deuterated analogues are invaluable tools in various research applications, especially in studies involving neutron scattering techniques where the difference in neutron scattering length between hydrogen and deuterium provides a unique contrast enhancement. This allows for the detailed investigation of molecular dynamics and structure within complex systems. Common deuterated forms include glycerol-deuterated tristearin (tristearin-d5) and fully deuterated tristearin (tristearin-d105).

The substitution of hydrogen with deuterium can subtly alter a molecule's physical properties due to the increased mass. However, for tristearin, studies have shown that partial deuteration of the glycerol backbone has a negligible effect on its polymorphic crystal structure.[1] This suggests that the fundamental physical properties, such as melting points of the different polymorphs, are largely conserved between the protiated and glycerol-deuterated forms.

Physical Properties

The following tables summarize the key physical properties of tristearin. The data presented is for the protiated form, which serves as a reliable reference for its deuterated counterparts based on current scientific understanding.

Table 1: General Physical Properties of Tristearin

| Property | Value |

| Chemical Formula | C₅₇H₁₁₀O₆ |

| Molar Mass | 891.48 g/mol |

| Appearance | White, odorless powder[2][3] |

| Density | 0.8559 g/cm³ at 90 °C[4][5] |

Table 2: Polymorphism and Melting Points of Tristearin

Tristearin is known to exhibit polymorphism, crystallizing in three main forms: α, β', and β, each with a distinct melting point.[4][6]

| Polymorphic Form | Melting Point (°C) |

| α (alpha) | ~55 |

| β' (beta prime) | ~64.5 |

| β (beta) | ~73 |

Table 3: Solubility of Tristearin

| Solvent | Solubility |

| Water | Insoluble[3] |

| Benzene | Soluble |

| Chloroform | Soluble |

| Hot Alcohol | Soluble |

| Cold Alcohol | Almost Insoluble |

| Ether | Almost Insoluble |

| Petroleum Ether | Almost Insoluble |

Synthesis of Deuterated Tristearin

The synthesis of specifically labeled tristearin is crucial for its application in advanced analytical techniques. A common method for producing glycerol-deuterated tristearin is through the esterification of deuterated glycerol with stearic acid.

A general synthesis workflow is described below:

Caption: Synthesis workflow for glycerol-deuterated tristearin.

Experimental Protocols

Deuterated tristearin is frequently analyzed using neutron scattering techniques to probe its molecular dynamics and structure. Below are detailed methodologies for key experiments.

Incoherent Quasielastic Neutron Scattering (IQNS)

IQNS is a powerful technique for studying the diffusive motions of atoms, particularly hydrogen, on a picosecond to nanosecond timescale. The use of selectively deuterated samples, such as glycerol-deuterated tristearin, allows for the specific investigation of the dynamics of the acyl chains.

Methodology:

-

Sample Preparation: A polycrystalline sample of the desired polymorphic form of glycerol-deuterated tristearin is prepared. This sample is then placed in a bicylindrical aluminum cell with a small gap (e.g., 0.20 mm) to minimize multiple scattering events.[1]

-

Instrumentation: The experiment is performed on a high-resolution spectrometer, such as a time-of-flight or backscattering spectrometer.

-

Data Acquisition: Quasielastic neutron scattering spectra are collected at various temperatures and scattering vectors (Q).

-

Data Analysis: The dynamic scattering law, S(Q,ω), is analyzed to extract information about the nature and timescale of molecular motions. Models such as jump-diffusion or rotational diffusion can be fitted to the data to quantify the dynamics.

The experimental workflow for an IQNS experiment is illustrated below:

Caption: Workflow of an Incoherent Quasielastic Neutron Scattering experiment.

Small-Angle Neutron Scattering (SANS)

SANS is used to study the structure of materials on a length scale of 1 to 100 nanometers. In the context of deuterated tristearin, SANS can be employed to investigate the structure of lipid nanoparticles or vesicles formulated with this lipid.

Methodology:

-

Sample Preparation: The deuterated tristearin is formulated into a desired nanostructure, such as solid lipid nanoparticles or liposomes, and dispersed in a solvent. The choice of solvent (e.g., H₂O, D₂O, or mixtures) is crucial for contrast variation.

-

Instrumentation: The experiment is conducted on a SANS instrument, which consists of a neutron source, collimator, sample holder, and a 2D detector.

-

Data Acquisition: The scattering intensity, I(Q), is measured as a function of the scattering vector, Q.

-

Data Analysis: The scattering data is analyzed using appropriate models (e.g., core-shell models for vesicles) to determine structural parameters like size, shape, and lamellarity of the nanoparticles.

The logical relationship of key concepts in a SANS experiment is depicted below:

Caption: Conceptual diagram of a Small-Angle Neutron Scattering experiment.

Applications in Drug Development

Deuterated tristearin serves as a critical component in the development of advanced drug delivery systems. Its use in formulations like solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) allows for precise characterization of these systems using neutron scattering. This detailed structural and dynamic information is essential for:

-

Formulation Optimization: Understanding how drug loading and formulation parameters affect the internal structure of lipid nanoparticles.

-

Stability Studies: Assessing the long-term stability of lipid-based drug formulations by monitoring changes in their nanostructure.

-

Drug Release Mechanisms: Elucidating the relationship between the molecular dynamics of the lipid matrix and the rate of drug release.

The use of deuterated lipids like tristearin provides a level of detail that is often unattainable with other techniques, thereby accelerating the rational design of more effective and stable drug delivery vehicles.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Understanding Tristearin: Structure, Properties, and Industrial Applications - FHA Financing NJ [fhafinancingnj.com]

- 3. cameo.mfa.org [cameo.mfa.org]

- 4. Tristearin | C57H110O6 | CID 11146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. commonchemistry.cas.org [commonchemistry.cas.org]

- 6. Stearin - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Tristearin-d5: Properties, Applications, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tristearin-d5, a deuterated analog of Tristearin. It is designed for professionals in research and drug development who utilize stable isotope-labeled compounds for quantitative analysis and metabolic studies. This document details the physicochemical properties of this compound, its applications as an internal standard in mass spectrometry, relevant metabolic pathways, and illustrative experimental protocols.

Core Physicochemical Properties

Tristearin is a triglyceride composed of a glycerol backbone esterified with three molecules of stearic acid. Its deuterated counterpart, this compound, is synthesized to have five deuterium atoms replacing five hydrogen atoms on the glycerol backbone, resulting in a distinct mass shift that is crucial for its use in mass spectrometry-based assays.

Data Presentation: Molecular Properties

The key quantitative data for Tristearin and its deuterated analog are summarized in the table below for easy comparison.

| Property | Tristearin | This compound |

| Chemical Formula | C₅₇H₁₁₀O₆ | C₅₇H₁₀₅D₅O₆ |

| Average Molecular Weight | ~891.48 g/mol | ~896.53 g/mol |

| Monoisotopic Mass | 890.8302 g/mol | 895.8616 g/mol |

| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | [2H]C([2H])(OC(=O)CCCCCCCCCCCCCCCCC)C([2H])(OC(=O)CCCCCCCCCCCCCCCCC)C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCC |

Isotopic Purity

The utility of this compound as an internal standard is fundamentally dependent on its isotopic purity. High isotopic purity minimizes interference from unlabeled (d0) or partially labeled species, ensuring the accuracy of quantitative analyses. While the exact isotopic distribution is batch-specific and should be confirmed from the Certificate of Analysis provided by the supplier, a representative high-purity batch would exhibit the following profile as determined by high-resolution mass spectrometry.

| Isotopologue | Mass Shift | Representative Relative Abundance (%) |

| d0 (Unlabeled) | M+0 | < 0.1 |

| d1 | M+1 | < 0.5 |

| d2 | M+2 | < 1.0 |

| d3 | M+3 | < 2.0 |

| d4 | M+4 | ~ 5.0 |

| d5 (Fully Labeled) | M+5 | > 95.0 |

Applications in Research and Development

This compound is a valuable tool in lipidomics and metabolic research, primarily serving two key functions: as an internal standard for quantitative analysis and as a tracer for metabolic fate studies.

Internal Standard for Mass Spectrometry

In quantitative assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS), deuterated internal standards are considered the gold standard.[1] By adding a known amount of this compound to a sample at the initial stage of preparation, it co-elutes with the endogenous Tristearin and experiences similar extraction inefficiencies and ionization suppression or enhancement effects.[1] The ratio of the analyte's signal to the internal standard's signal allows for precise and accurate quantification, correcting for experimental variability.

Metabolic Tracer Studies

Stable isotope-labeled compounds like this compound are instrumental in tracing the metabolic fate of lipids in vivo.[2][3] Following administration, the labeled tristearin can be tracked as it undergoes digestion, absorption, and incorporation into various lipid pools and tissues.[4][5] This allows researchers to study the dynamics of triglyceride metabolism, including rates of lipolysis, fatty acid oxidation, and re-esterification, under various physiological and pathological conditions.[2][6][7]

Experimental Protocols and Methodologies

The following sections provide an illustrative experimental protocol for the use of this compound as an internal standard in a quantitative LC-MS/MS assay and a workflow for assessing isotopic purity.

Illustrative Protocol: Quantification of Tristearin in Plasma

This protocol outlines a general procedure for the quantification of Tristearin in a biological matrix using this compound as an internal standard.

1. Sample Preparation and Lipid Extraction (Modified Folch Method)

-

To 100 µL of plasma, add 10 µL of a 10 µg/mL working solution of this compound in methanol.

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

-

Vortex vigorously for 1 minute.

-

Add 400 µL of 0.9% NaCl solution to induce phase separation.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C.

-

Carefully aspirate the lower organic layer into a clean tube.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 200 µL of isopropanol:acetonitrile (1:1, v/v) for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: 10 mM ammonium formate in water.

-

Mobile Phase B: 10 mM ammonium formate in acetonitrile:isopropanol (90:10, v/v).

-

Gradient: A suitable gradient to separate triglycerides, for example, starting at 30% B and increasing to 100% B over 15 minutes.

-

Ionization Mode: Positive ESI.

-

MRM Transitions:

-

Tristearin (Analyte): Precursor ion [M+NH₄]⁺ → Product ion (e.g., neutral loss of a stearic acid residue).

-

This compound (Internal Standard): Precursor ion [M+5+NH₄]⁺ → Product ion (corresponding neutral loss).

-

3. Data Analysis

-

Integrate the peak areas for both the analyte and the internal standard.

-

Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte standards.

-

Quantify the Tristearin concentration in the unknown samples using the regression equation from the calibration curve.

Workflow for Isotopic Purity Assessment

The isotopic purity of a new batch of this compound should be verified in-house. High-resolution mass spectrometry is the preferred method for this analysis.

Metabolic Pathways and Signaling

Tristearin, as a saturated triglyceride, is metabolized through the canonical pathways of lipid digestion, absorption, and transport. Understanding these pathways is crucial for designing and interpreting studies that use this compound as a tracer.

Digestion and Absorption

Dietary triglycerides undergo hydrolysis in the lumen of the small intestine, a process primarily catalyzed by pancreatic lipase. This enzyme cleaves the ester bonds at the sn-1 and sn-3 positions, yielding two free fatty acids and a 2-monoacylglycerol. These products, along with bile salts, form micelles that facilitate their absorption into enterocytes.[4] Inside the enterocytes, the fatty acids and monoacylglycerols are re-esterified to form triglycerides, which are then packaged into chylomicrons for transport into the lymphatic system and subsequently into the bloodstream.[4][5] Studies have shown that the absorption of stearic acid from tristearin can be less efficient compared to unsaturated fats, a factor that can be investigated using labeled tristearin.[5]

Triglyceride Metabolism and Key Signaling Pathways

Once in circulation, the triglycerides within chylomicrons are hydrolyzed by lipoprotein lipase (LPL) on the surface of endothelial cells, releasing fatty acids for uptake by peripheral tissues, such as adipose tissue for storage or muscle for energy. The regulation of triglyceride storage and mobilization is tightly controlled by hormonal signals, primarily insulin and glucagon.

-

Insulin Signaling: In the fed state, high insulin levels promote triglyceride synthesis and storage in adipose tissue. Insulin enhances glucose and fatty acid uptake and activates enzymes involved in lipogenesis while inhibiting hormone-sensitive lipase (HSL), the key enzyme for lipolysis.

-

Glucagon Signaling: During fasting or periods of low blood glucose, glucagon is released and acts antagonistically to insulin. It activates HSL through a cAMP-mediated pathway, promoting the breakdown of stored triglycerides into free fatty acids and glycerol, which are released into the circulation to be used as fuel by other tissues.

By using this compound, researchers can quantitatively trace the flux of stearic acid through these pathways, providing valuable insights into the regulation of lipid metabolism in health and diseases such as obesity, diabetes, and cardiovascular disease.

References

- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Digestion and absorption of lipids and bile acids in sheep fed stearic acid, oleic acid, or tristearin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A comparison of absorption of glycerol tristearate and glycerol trioleate by rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Comparison of the Postprandial Metabolic Fate of U-13C Stearic Acid and U-13C Oleic Acid in Postmenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The absorption of stearic acid from triacylglycerols: an inquiry and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Tristearin-d5 in Advancing Lipidomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the dynamic and intricate field of lipidomics, the precise and accurate quantification of lipid species is paramount to unraveling complex biological processes, identifying disease biomarkers, and accelerating drug development. Stable isotope-labeled internal standards are indispensable tools in mass spectrometry-based lipid analysis, providing a crucial reference for the correction of experimental variability. Among these, Tristearin-d5, a deuterated analog of the saturated triglyceride Tristearin, serves as a vital internal standard for the quantitative analysis of triglycerides and for tracing lipid metabolism.

This in-depth technical guide explores the multifaceted role of this compound in lipidomics, providing a comprehensive overview of its applications, detailed experimental methodologies, and expected analytical outcomes.

Core Principles: The Utility of this compound in Lipidomics

This compound's utility in lipidomics stems from its near-identical chemical and physical properties to its endogenous counterpart, Tristearin. The five deuterium atoms on the glycerol backbone provide a mass shift that is readily detectable by mass spectrometry, without significantly altering its behavior during sample preparation and analysis. This unique characteristic allows this compound to serve two primary functions:

-

Internal Standard for Quantification: When a known amount of this compound is spiked into a biological sample at the initial stage of processing, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement as the endogenous triglycerides. By comparing the signal intensity of the endogenous triglycerides to that of this compound, accurate and precise quantification can be achieved.

-

Metabolic Tracer: In metabolic studies, this compound can be introduced into biological systems to trace the dynamic processes of triglyceride metabolism, including uptake, storage in lipid droplets, and breakdown.

Quantitative Data in Lipidomics Analysis

The successful application of this compound as an internal standard is contingent on its purity and the careful optimization of its concentration in analytical workflows. Below are tables summarizing typical quantitative parameters for the use of this compound in a lipidomics experiment.

Table 1: Typical Purity and Formulation of a this compound Internal Standard

| Parameter | Specification |

| Chemical Formula | C₅₇H₁₀₅D₅O₆ |

| Molecular Weight | ~897.5 g/mol |

| Isotopic Purity | ≥ 98 atom % D |

| Chemical Purity | ≥ 99% |

| Formulation | Solution in organic solvent (e.g., chloroform, methanol) |

| Standard Concentration | 1 mg/mL |

Table 2: Representative Concentration Ranges for this compound as an Internal Standard

| Application | Sample Matrix | Typical Spiking Concentration (ng/mL) |

| Triglyceride Quantification in Plasma/Serum | Plasma, Serum | 100 - 1000 |

| Lipid Droplet Analysis in Cultured Cells | Cell Lysate | 50 - 500 |

| Metabolic Labeling Studies in vivo | Tissue Homogenate | 200 - 2000 |

Note: The optimal spiking concentration is dependent on the expected concentration of endogenous triglycerides in the sample and the sensitivity of the mass spectrometer.

Experimental Protocols

A robust and reproducible experimental workflow is critical for obtaining high-quality lipidomics data. The following section details a generalized protocol for the extraction and analysis of triglycerides from plasma using this compound as an internal standard.

Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method

-

Sample Preparation: Thaw frozen plasma samples on ice.

-

Internal Standard Spiking: To 100 µL of plasma in a glass tube, add 10 µL of a 10 µg/mL solution of this compound in chloroform.

-

Solvent Addition: Add 2 mL of a 2:1 (v/v) mixture of chloroform and methanol.

-

Extraction: Vortex the mixture vigorously for 1 minute and incubate at room temperature for 30 minutes.

-

Phase Separation: Add 400 µL of 0.9% NaCl solution and vortex for 30 seconds. Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.

-

Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).

Protocol 2: LC-MS/MS Analysis of Triglycerides

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for the separation of triglycerides.

-

Mobile Phase: A gradient of solvents such as water, acetonitrile, and isopropanol with additives like formic acid and ammonium formate is commonly employed.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in positive mode is typically used for the analysis of triglycerides, often forming ammonium adducts ([M+NH₄]⁺).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and selective method for quantitative analysis. Specific precursor-to-product ion transitions are monitored for both the endogenous triglycerides and this compound.

-

Visualization of Key Processes

Mass Spectrometry Fragmentation of Tristearin

The fragmentation of triglycerides in a mass spectrometer provides structural information. For Tristearin, the neutral loss of a fatty acid is a characteristic fragmentation pathway.

Caption: Fragmentation of Tristearin in Mass Spectrometry.

Lipidomics Experimental Workflow

The overall workflow for a lipidomics experiment using this compound as an internal standard is a multi-step process.

Caption: A typical lipidomics experimental workflow.

The Indispensable Role of Deuterated Lipid Standards: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of lipidomics and drug development, the precise and accurate quantification of lipids is paramount. Deuterated lipid standards, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium, have become the gold standard for achieving reliable and reproducible results in mass spectrometry-based analyses. This technical guide provides a comprehensive overview of the core principles, applications, methodologies, and data interpretation related to the use of deuterated lipid standards.

Core Principle: Isotope Dilution Mass Spectrometry

The foundational principle behind the use of deuterated internal standards is isotope dilution mass spectrometry.[1] A known quantity of a deuterated lipid, which is chemically identical to the endogenous lipid of interest (analyte) but has a higher mass, is introduced into a biological sample at the earliest stage of preparation.[1][2] This "spiked" sample is then subjected to the entire analytical workflow, including extraction, and chromatographic separation, before detection by a mass spectrometer.

Because the deuterated standard and the endogenous analyte exhibit nearly identical physicochemical properties, they experience similar losses during sample processing and similar ionization efficiencies in the mass spectrometer. The mass spectrometer can readily distinguish between the analyte and the deuterated standard based on their mass-to-charge (m/z) ratio. By comparing the signal intensity of the endogenous lipid to that of the known amount of the deuterated internal standard, precise quantification can be achieved.[2]

Advantages of Using Deuterated Lipid Standards

The use of deuterated lipid standards offers several key advantages that significantly enhance the quality of quantitative lipid analysis:

-

Compensation for Sample Loss : Losses can occur at various stages of sample preparation, from extraction to sample transfer. By adding the deuterated standard at the beginning of the workflow, any subsequent losses will affect both the standard and the analyte proportionally, ensuring the accuracy of the final calculated concentration.[1]

-

Correction for Matrix Effects : Biological samples are complex matrices that can suppress or enhance the ionization of the analyte in the mass spectrometer. Since the deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction.[3]

-

Improved Precision and Accuracy : The stable isotope dilution method significantly enhances the precision and accuracy of quantification compared to methods relying on external calibration alone.[1]

Data Presentation: Performance Characteristics

The use of deuterated internal standards in conjunction with mass spectrometry provides robust and reliable quantitative data. The following table summarizes typical performance characteristics for fatty acid analysis.

| Parameter | Typical Performance | Reference |

| Recovery | 85-115% | [4][5] |

| Precision (RSD) | <15% | [4][5] |

| Linearity (R²) | ||

| >0.99 | [4] | |

| Limit of Detection (LOD) | Low ng/mL range (analyte and matrix dependent) | [4][6][7] |

| Limit of Quantification (LOQ) | Mid-to-high ng/mL range (analyte and matrix dependent) | [4][7] |

Experimental Protocols

Accurate quantification of lipids using deuterated standards relies on meticulous experimental execution. Below are detailed methodologies for lipid extraction and analysis.

Protocol 1: Lipid Extraction using a Modified Folch Method

This protocol is a widely used method for extracting total lipids from plasma or tissue samples.[8][9][10]

Materials:

-

Biological sample (e.g., 100 µL plasma, 20 mg tissue)

-

Deuterated internal standard solution

-

Chloroform:Methanol (2:1, v/v)

-

0.9% NaCl solution

-

Glass tubes with PTFE-lined caps

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Sample Preparation: To a glass tube, add the biological sample.

-

Internal Standard Spiking: Add a known amount of the deuterated internal standard solution to the sample.

-

Homogenization (for tissue): Add 3 mL of chloroform:methanol (2:1, v/v) and homogenize the tissue sample on ice. For plasma, simply add the solvent mixture.

-

Agitation: Agitate the mixture on an orbital shaker for 20 minutes at room temperature.

-

Phase Separation: Add 0.6 mL of 0.9% NaCl solution to induce phase separation. Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.

-

Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a solvent suitable for the downstream analytical platform (e.g., isopropanol:acetonitrile:water for LC-MS).[8]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acids

For GC-MS analysis, fatty acids are typically derivatized to their more volatile fatty acid methyl esters (FAMEs).[4][11][12]

Materials:

-

Dried lipid extract from Protocol 1

-

Boron trifluoride (BF₃)-Methanol reagent (14%) or 2% Sulfuric acid in methanol

-

Hexane (GC grade)

-

Anhydrous sodium sulfate

Procedure:

-

Derivatization: To the dried lipid extract, add 1 mL of 14% BF₃-Methanol reagent. Cap the tube tightly and heat at 100°C for 30 minutes.

-

Extraction of FAMEs: After cooling, add 1 mL of water and 2 mL of hexane. Vortex for 1 minute and centrifuge at 1,500 x g for 5 minutes to separate the phases.

-

Collection: Transfer the upper hexane layer (containing FAMEs) to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the FAMEs solution in splitless mode.

-

GC Column: Use a suitable capillary column (e.g., SP-2560).

-

Oven Program: A typical program starts at 100°C, holds for 1 minute, ramps to 250°C at 10°C/min, and holds for 5 minutes.

-

Mass Spectrometry: Operate in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to monitor the specific ions for each fatty acid and its deuterated internal standard.[13]

-

Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of Fatty Acids

LC-MS/MS allows for the analysis of underivatized fatty acids, simplifying sample preparation.[2][11]

Materials:

-

Reconstituted lipid extract from Protocol 1

-

LC-MS grade solvents (e.g., acetonitrile, isopropanol, water)

-

Additives (e.g., formic acid, ammonium acetate)

Procedure:

-

Chromatography:

-

Column: Use a reverse-phase C18 column for separation.

-

Mobile Phase: A typical mobile phase consists of a gradient of water and acetonitrile/isopropanol, both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.

-

-

Mass Spectrometry:

-

Ionization: Use electrospray ionization (ESI) in negative mode.

-

Detection: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive technique monitors specific precursor-to-product ion transitions for each fatty acid and its deuterated internal standard.[2]

-

Synthesis of Deuterated Lipid Standards

The availability of high-purity deuterated lipid standards is crucial for accurate quantification. While many common deuterated lipids are commercially available, custom synthesis is sometimes necessary for specific research needs. The synthesis of deuterated lipids often involves multi-step chemical reactions. For instance, the synthesis of fully deuterated oleic acid can start from saturated precursors like azelaic acid and nonanoic acid, which are first deuterated using hydrothermal H/D exchange reactions with D₂O and a catalyst like Pt/C.[14][15] Subsequent chemical reactions, such as the Wittig reaction, are then used to introduce the double bond.[15]

Applications in Drug Development

Deuterated compounds, including lipids, are increasingly being explored in drug development for their potential to favorably alter the pharmacokinetic and metabolic profiles of drugs.[16][17] The substitution of hydrogen with deuterium can strengthen the C-D bond compared to the C-H bond. This "kinetic isotope effect" can slow down the rate of metabolic reactions that involve the cleavage of this bond, potentially leading to:

-

Reduced clearance: A slower rate of metabolism can lead to a longer half-life of the drug in the body.

-

Redirected metabolic pathways: Deuteration can shift the metabolism of a drug towards alternative pathways, which may reduce the formation of toxic metabolites.[16]

Deutetrabenazine is the first deuterated drug to receive FDA approval and serves as a prime example of the successful application of this strategy.[16]

Mandatory Visualizations

Experimental and Logical Workflows

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. benchchem.com [benchchem.com]

- 3. euncl.org [euncl.org]

- 4. benchchem.com [benchchem.com]

- 5. Quality Control of Targeted Plasma Lipids in a Large-Scale Cohort Study Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. General procedure | Cyberlipid [cyberlipid.gerli.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Documents download module [ec.europa.eu]

- 15. apo.ansto.gov.au [apo.ansto.gov.au]

- 16. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Site-specifically deuterated essential lipids as new drugs against neuronal, retinal and vascular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Tristearin-d5 for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Tristearin-d5, a deuterated stable isotope-labeled internal standard crucial for accurate quantification in lipidomics and related research fields. This document details the core properties, synthesis, and application of this compound, with a focus on its use in mass spectrometry-based analytical workflows.

Core Properties of this compound

This compound is a deuterated analog of Tristearin, a triglyceride composed of a glycerol backbone esterified with three molecules of stearic acid. The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for isotope dilution mass spectrometry.

| Property | Value | Reference |

| CAS Number | 55256-03-6 | [1] |

| Molecular Formula | C₅₇H₁₀₅D₅O₆ | [2][3][4] |

| Molecular Weight | 896.51 g/mol | [2][3][5] |

| Appearance | White to off-white solid | [1] |

| Synonyms | Glycerol-d5 Tristearate, Octadecanoic Acid 1,1',1''-(1,2,3-Propanetriyl-d5) Ester | [4][5] |

Experimental Protocols

The successful application of this compound in quantitative lipidomics relies on robust and well-defined experimental protocols. This section outlines the key procedures for the synthesis of this compound and its application in a typical analytical workflow.

Synthesis of this compound (Adapted Protocol)

Materials:

-

Glycerol-d5

-

Stearic acid (high purity)

-

Immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435)

-

Solvent (e.g., n-hexane, solvent-free system can also be used)

-

Molecular sieves (for water removal)

Procedure:

-

Reactant Preparation: In a round-bottom flask, combine glycerol-d5 and stearic acid in a 1:3.3 molar ratio. If using a solvent, add a suitable volume of n-hexane.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture (typically 5-10% by weight of the reactants).

-

Reaction Conditions: Heat the mixture to 60-70°C with continuous stirring under a vacuum to facilitate the removal of water produced during the esterification. The reaction progress can be monitored by thin-layer chromatography (TLC) or by analyzing aliquots using gas chromatography (GC) to determine the conversion of fatty acids.

-

Enzyme Removal: Upon completion of the reaction, cool the mixture and remove the immobilized lipase by filtration. The enzyme can be washed with solvent and potentially reused.

-

Purification: The crude this compound can be purified by recrystallization. Dissolve the product in a minimum amount of hot solvent (e.g., acetone or a mixture of hexane and ethanol) and allow it to cool slowly to form crystals. The purified crystals are then collected by filtration and dried. Purity can be assessed by HPLC or GC.

Application in Quantitative Lipidomics: A Step-by-Step Workflow

This compound is primarily used as an internal standard in quantitative lipidomics workflows to account for variability in sample preparation and instrument response. The following protocol outlines a typical workflow for the analysis of triglycerides in a biological matrix, such as human plasma.

1. Sample Preparation and Lipid Extraction (Bligh-Dyer Method):

-

To 1 mL of plasma in a glass tube, add a known amount of this compound solution in chloroform/methanol as an internal standard.

-

Add 3.75 mL of a chloroform/methanol (1:2, v/v) mixture.

-

Vortex the mixture for 10-15 minutes.

-

Add 1.25 mL of chloroform and vortex for 1 minute.

-

Add 1.25 mL of water and vortex for another minute to induce phase separation.

-

Centrifuge the sample to separate the aqueous and organic layers.

-

Carefully collect the lower organic phase, which contains the lipids, using a Pasteur pipette.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., isopropanol/acetonitrile).

2. LC-MS/MS Analysis:

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Separation: A C18 reversed-phase column is typically used for the separation of triglycerides. A gradient elution with mobile phases consisting of acetonitrile/water and isopropanol/acetonitrile is commonly employed.

-

Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the endogenous triglycerides and for this compound. For triglycerides, ammonium adducts are often monitored as precursor ions, with the product ions corresponding to the neutral loss of one of the fatty acid chains.

Data Presentation

The use of this compound as an internal standard allows for the accurate quantification of endogenous triglycerides. The following tables provide representative data that can be obtained from such an analysis.

Table 1: Representative LC-MS/MS Parameters for Triglyceride Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Tristearin (endogenous) | 908.8 (M+NH₄)⁺ | 607.5 (M+NH₄-C₁₈H₃₆O₂)⁺ | 35 |

| This compound (IS) | 913.8 (M+NH₄)⁺ | 612.5 (M+NH₄-C₁₈H₃₆O₂)⁺ | 35 |

| Tripalmitin | 824.8 (M+NH₄)⁺ | 567.5 (M+NH₄-C₁₆H₃₂O₂)⁺ | 35 |

| Triolein | 902.8 (M+NH₄)⁺ | 601.5 (M+NH₄-C₁₈H₃₄O₂)⁺ | 35 |

Table 2: Example of a Calibration Curve for Tristearin Quantification

| Concentration (µg/mL) | Peak Area Ratio (Tristearin / this compound) |

| 0.1 | 0.052 |

| 0.5 | 0.248 |

| 1.0 | 0.503 |

| 5.0 | 2.512 |

| 10.0 | 4.989 |

| Linearity (R²) | 0.9995 |

Table 3: Recovery and Matrix Effect Assessment

| Analyte | Recovery (%) | Matrix Effect (%) |

| Tristearin (without IS) | 75 ± 8 | -25 ± 10 |

| Tristearin (with this compound IS) | 98 ± 4 | -2 ± 3 |

Data in tables are representative and for illustrative purposes.

Mandatory Visualization

The following diagrams illustrate the key experimental workflows described in this guide.

References

Unraveling Lipid Metabolism: A Technical Guide to Stable Isotope-Labeled Lipids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled lipids have emerged as an indispensable tool in modern biological research, offering an unparalleled window into the dynamic and complex world of lipid metabolism. By replacing naturally occurring isotopes with heavier, non-radioactive counterparts (e.g., ¹³C, ²H, ¹⁵N), researchers can trace the metabolic fate of lipids in living systems with high precision and sensitivity. This technical guide provides an in-depth exploration of the core applications of stable isotope-labeled lipids, with a focus on lipidomics, metabolic flux analysis, and drug development. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively leverage this powerful technology. This guide details experimental protocols, presents quantitative data in a structured format, and visualizes complex biological pathways and workflows to facilitate a comprehensive understanding of the subject.

Introduction to Stable Isotope Labeling in Lipidomics

Stable isotope labeling is a powerful technique that allows for the tracing and quantification of the dynamics of lipid metabolism. Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in a wide range of studies, including those involving humans. The fundamental principle involves introducing a substrate enriched with a heavy isotope, such as ¹³C or ²H, into a biological system. The metabolic machinery of the organism processes this labeled substrate, incorporating the heavy atoms into downstream metabolites and complex lipids. Mass spectrometry (MS) is the primary analytical tool used to detect and quantify these labeled molecules, providing high sensitivity and specificity.

The application of stable isotope-labeled lipids has revolutionized our understanding of lipid metabolism in several key areas:

-

Lipidomics: This approach, often referred to as "dynamic lipidomics," moves beyond static measurements of lipid concentrations to provide a dynamic view of lipid synthesis, turnover, and modification.

-

Metabolic Flux Analysis (MFA): MFA is a quantitative method used to determine the rate of metabolic reactions. By tracing the flow of isotopes through metabolic networks, researchers can map and quantify the flux of metabolites through various pathways.

-

Drug Discovery and Development: Stable isotope labeling is instrumental in studying a drug's absorption, distribution, metabolism, and excretion (ADME). It also aids in understanding the impact of drugs on lipid metabolism and in the development of lipid-targeted therapies.

Core Applications of Stable Isotope-Labeled Lipids

Elucidating Lipid Metabolism and Lipotoxicity

Stable isotope-labeled lipids are crucial for dissecting the intricate pathways of lipid metabolism and understanding the mechanisms of lipotoxicity, a condition where excess lipids lead to cellular dysfunction and death. By tracing the incorporation of labeled fatty acids into various lipid species, researchers can gain insights into processes like de novo lipogenesis, fatty acid oxidation, and lipid trafficking.

A key area of investigation is non-alcoholic fatty liver disease (NAFLD), a condition characterized by the accumulation of fat in the liver. Stable isotope-labeled lipidomics has been used to study the differential effects of various fatty acids on hepatic lipid metabolism. For instance, studies have shown that saturated fatty acids like palmitic acid can induce inflammation and cell death, while monounsaturated fatty acids like palmitoleic acid tend to promote the accumulation of lipid droplets. By using ¹³C-labeled palmitic and palmitoleic acids, researchers can track their distinct metabolic fates and their roles in the progression of NAFLD.

Metabolic Flux Analysis of Lipid Pathways

Metabolic Flux Analysis (MFA) provides a quantitative understanding of the rates of metabolic reactions within a biological system. When combined with stable isotope labeling, MFA becomes a powerful tool for mapping the flow of atoms through the intricate network of lipid metabolic pathways. This approach allows for the determination of the relative contributions of different pathways to the synthesis of specific lipids.

For example, ¹³C-MFA can be used to quantify the fluxes through glycolysis, the pentose phosphate pathway, and the TCA cycle, and how these central carbon metabolism pathways contribute to the biosynthesis of fatty acids and cholesterol. In a study on the microalga Crypthecodinium cohnii, ¹³C-MFA revealed that the addition of ethanolamine enhanced lipid accumulation by increasing the flux through the citrate pyruvate cycle, a key pathway for providing precursors for fatty acid synthesis.

Advancing Drug Discovery and Development

Stable isotope-labeled lipids play a pivotal role in various stages of drug discovery and development. One of the primary applications is in ADME (absorption, distribution, metabolism, and excretion) studies, which are essential for understanding the pharmacokinetic properties of a drug candidate. By labeling a drug molecule with a stable isotope, its journey through the body can be precisely tracked, allowing for the identification and quantification of its metabolites.

Furthermore, deuterated lipids, where hydrogen atoms are replaced by deuterium, are being explored as a novel therapeutic strategy. The "kinetic isotope effect" resulting from this substitution can slow down the rate of chemical reactions, including those involved in oxidative stress. This approach is being investigated for the treatment of diseases associated with lipid peroxidation, such as neurodegenerative disorders and macular degeneration. Deuterated polyunsaturated fatty acids have shown promise in protecting against oxidative stress-induced cell damage.

Experimental Protocols

A generalized experimental workflow for in vivo stable isotope tracing of lipid disposition is crucial for obtaining reliable and reproducible data. The process involves several key stages, from the selection and administration of the isotopic tracer to the final analysis and modeling of the data.

A generalized experimental workflow for in vivo stable isotope tracing of lipid disposition.

In Vitro Metabolic Labeling of Cultured Cells

This protocol outlines the steps for labeling lipids in cultured mammalian cells using a stable isotope-labeled fatty acid to trace its incorporation into cellular lipids.

Materials:

-

Adherent mammalian cell line of interest

-

Complete cell culture medium

-

Fatty acid-free bovine serum albumin (BSA)

-

Stable isotope-labeled fatty acid (e.g., ¹³C₁₆-Palmitic acid)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Methanol, Chloroform, Water (LC-MS grade)

-

6-well cell culture plates

-

Cell scraper

-

Glass centrifuge tubes

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Allow cells to adhere and grow overnight in a complete medium.

-

Preparation of Labeling Medium:

-

Prepare a stock solution of the stable isotope-labeled fatty acid complexed to fatty acid-free BSA.

-

Prepare the labeling medium by supplementing the base medium with the labeled fatty acid-BSA complex to the desired final concentration.

-

-

Metabolic Labeling:

-

Aspirate the complete medium from the cells and wash once with PBS.

-

Add the prepared labeling medium to the cells.

-

Incubate the cells for the desired period (e.g., 0, 6, and 24 hours) to allow for the incorporation of the labeled fatty acid.

-

-

Cell Harvest and Lipid Extraction:

-

At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Add ice-cold methanol to the wells and scrape the cells.

-

Transfer the cell suspension to a glass tube.

-

Perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer method.

-

-

Sample Preparation for Mass Spectrometry:

-

Evaporate the organic phase containing the lipids under a stream of nitrogen.

-

Reconstitute the lipid extract in a suitable solvent for mass spectrometry analysis.

-

In Vivo Stable Isotope Tracing in Animal Models

This protocol provides a general framework for conducting in vivo stable isotope tracing studies in mice to investigate lipid disposition.

Materials:

-

C57BL/6 mice (or other appropriate animal model)

-

Stable isotope tracer (e.g., ¹³C-labeled fatty acid, ²H₂O)

-

Vehicle for tracer administration (e.g., corn oil, saline)

-

Blood collection supplies (e.g., capillaries, tubes)

-

Anesthesia (if required for sample collection)

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

Internal standards for mass spectrometry

Procedure:

-

Animal Acclimation: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment. Provide ad libitum access to standard chow and water.

-

Fasting: Fast the mice for a period (e.g., 4-6 hours) before tracer administration to ensure a consistent metabolic state.

-

Tracer Administration: Administer the stable isotope tracer via the desired route (e.g., oral gavage, intravenous infusion, intraperitoneal injection). The dose and vehicle will depend on the specific tracer and experimental design.

-

Sample Collection:

-

Collect serial blood samples (approximately 10-20 µL) at multiple time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes).

-

At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue).

-

-

Sample Processing:

-

Process blood samples to obtain plasma or serum.

-

Homogenize tissue samples.

-

-

Lipid Extraction: Extract total lipids from plasma/serum and tissue homogenates using a standard method.

-

Mass Spectrometry Analysis: Analyze the isotopic enrichment in the lipid extracts using GC-MS or LC-MS/MS.

Lipid Extraction and Mass Spectrometry Analysis

Accurate quantification of stable isotope-labeled lipids relies on efficient extraction from biological samples and sensitive detection by mass spectrometry.

Lipid Extraction (Folch Method):

-

Homogenize the sample (e.g., cell pellet, tissue) in a suitable buffer.

-

Add a 2:1 mixture of chloroform:methanol to the homogenate.

-

Vortex the mixture thoroughly to ensure complete extraction of lipids into the organic phase.

-

Add water or a salt solution to induce phase separation.

-

Centrifuge the mixture to separate the aqueous and organic layers.

-

Carefully collect the lower organic phase, which contains the lipids.

-

Dry the lipid extract under a stream of nitrogen.

Mass Spectrometry Analysis:

-